m-PEG6-酸

描述

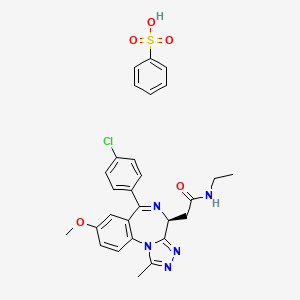

m-PEG6-acid, also known as Methoxy PEG6 Propionic Acid, is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of PEG derivatives like m-PEG6-acid involves several general routes, utilizing key intermediates . These routes include nucleophilic displacements with the alkoxide of PEG, nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, reductive amination of PEG-aldehyde, reductive amination of PEG-amine, and nucleophilic displacements on the s-triazine derivative prepared from s-triazine trichloride and PEG .

Molecular Structure Analysis

The molecular formula of m-PEG6-acid is C14H28O8 . Its exact mass is 324.18 and its molecular weight is 324.370 . The elemental analysis shows that it contains 51.84% Carbon, 8.70% Hydrogen, and 39.46% Oxygen .

Chemical Reactions Analysis

m-PEG6-acid is a PEG linker containing a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Physical and Chemical Properties Analysis

PEG derivatives like m-PEG6-acid have unique hydrophilicity and electrical neutrality . The hydrophilic PEG spacer increases solubility in aqueous media . The physical properties of PEG solutions in water, their unique solvent properties, and the metal cation are also important .

科学研究应用

PEG化

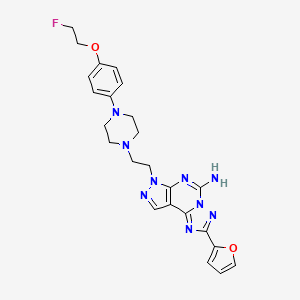

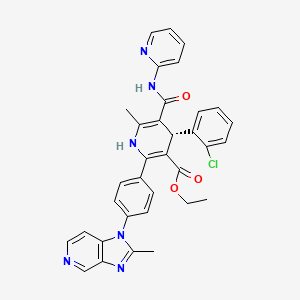

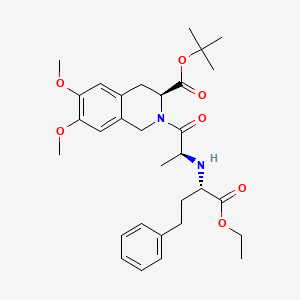

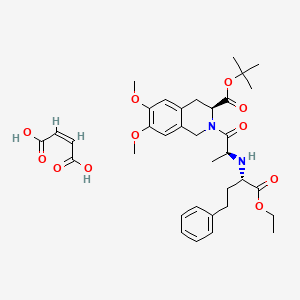

m-PEG6-酸是一种含有末端羧酸的PEG连接剂 {svg_1}. 末端羧酸可以在活化剂(例如 EDC或HATU) {svg_2} 的存在下与伯胺基反应,形成稳定的酰胺键。这一过程被称为PEG化,广泛应用于药物递送系统,以提高治疗剂的溶解性、稳定性和生物利用度 {svg_3}.

溶解性增强

m-PEG6-酸中亲水的PEG间隔基增加了其在水性介质中的溶解性 {svg_4}. 这一特性在医药领域等各个领域都很有益,可以增强难溶药物的溶解度,从而提高其生物利用度 {svg_5}.

药物递送

m-PEG6-酸可用于药物递送系统的开发 {svg_6}. PEG连接剂可用于连接治疗剂,使其能够直接递送至目标部位,减少副作用并提高疗效 {svg_7}.

表面修饰

m-PEG6-酸可用于纳米粒子的表面修饰 {svg_8}. PEG化过程可以提高纳米粒子的稳定性、生物相容性和功能性,使其适用于药物递送和成像等各种应用 {svg_9}.

生物医学应用

功能化的纳米粒子,包括用m-PEG6-酸修饰的纳米粒子,已应用于各种生物医学领域 {svg_10}. 这些应用包括靶向药物递送、成像和诊断 {svg_11}.

环境修复

功能化的纳米粒子,包括用m-PEG6-酸修饰的纳米粒子,也可用于环境修复 {svg_12}. 它们可以用于从环境中去除污染物,有助于保护生态系统 {svg_13}.

废水处理

在废水处理领域,功能化的纳米粒子,包括用m-PEG6-酸修饰的纳米粒子,可用于去除有害物质 {svg_14}. 这有助于净化水资源和保护公众健康 {svg_15}.

核酸检测

m-PEG6-酸可用于核酸检测 {svg_16}. PEG连接剂可用于将特定生物分子连接到磁性纳米粒子,从而实现核酸的快速、特异性分离和检测 {svg_17}.

作用机制

Target of Action

m-PEG6-acid, also known as Thiol-PEG6-acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The m-PEG6-acid molecule contains a terminal carboxylic acid, which can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG6-acid to connect two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . The formation of this bond leads to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by m-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, m-PEG6-acid facilitates the degradation of the target protein, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in m-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of m-PEG6-acid’s action is the degradation of its target protein . This degradation occurs through the ubiquitin-proteasome system and can influence various cellular processes depending on the function of the target protein .

Action Environment

The action environment of m-PEG6-acid can influence its efficacy and stability. For instance, the presence of primary amine groups and activators (e.g., EDC, or HATU) is necessary for m-PEG6-acid to form a stable amide bond . Additionally, the hydrophilic nature of the PEG spacer in m-PEG6-acid suggests that it may be more effective in aqueous environments

安全和危害

When handling m-PEG6-acid, avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs. Use it in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, do not eat, drink, or smoke. Keep containers securely sealed when not in use .

未来方向

m-PEG6-acid is a PEG linker containing a terminal carboxylic acid, which can be activated for amine PEGylation . It is used for research purposes . The development of new applications areas for PEG derivatives like m-PEG6-acid is ongoing, with a growing demand for improved and versatile methods for the synthesis and characterization of PEG derivatives .

属性

IUPAC Name |

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)